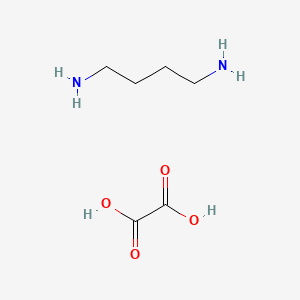
Butane-1,4-diamine;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diamine;oxalic acid is a compound formed by the combination of butane-1,4-diamine and oxalic acid. Butane-1,4-diamine, also known as putrescine, is a diamine with the formula C₄H₁₂N₂. Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C₂H₂O₄. The combination of these two compounds results in a salt that has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of butane-1,4-diamine;oxalic acid involves the reaction between butane-1,4-diamine and oxalic acid. The reaction typically occurs in an aqueous solution where the oxalic acid is dissolved in water, and butane-1,4-diamine is added to the solution. The reaction is exothermic and results in the formation of a white crystalline salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and more concentrated solutions. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The resulting salt is then filtered, washed, and dried to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,4-diamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different amines and carboxylic acids.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce different amines.
Applications De Recherche Scientifique
Butane-1,4-diamine;oxalic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to cell growth and metabolism.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of butane-1,4-diamine;oxalic acid involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and other proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylenediamine;oxalic acid: Similar to butane-1,4-diamine;oxalic acid but with a shorter carbon chain.
Hexane-1,6-diamine;oxalic acid: Similar but with a longer carbon chain.
Propane-1,3-diamine;oxalic acid: Another similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of both amine and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Propriétés
Numéro CAS |
138779-45-0 |
|---|---|
Formule moléculaire |
C6H14N2O4 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
butane-1,4-diamine;oxalic acid |
InChI |
InChI=1S/C4H12N2.C2H2O4/c5-3-1-2-4-6;3-1(4)2(5)6/h1-6H2;(H,3,4)(H,5,6) |
Clé InChI |
ATFOKNJDECOQQL-UHFFFAOYSA-N |
SMILES canonique |
C(CCN)CN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)
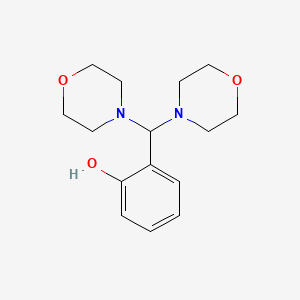
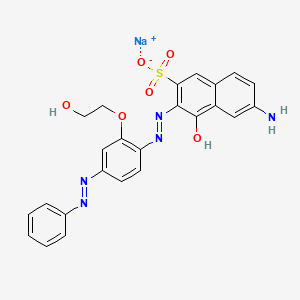
![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)
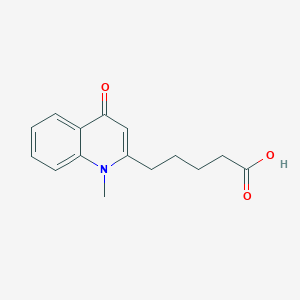
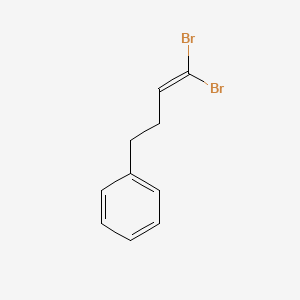
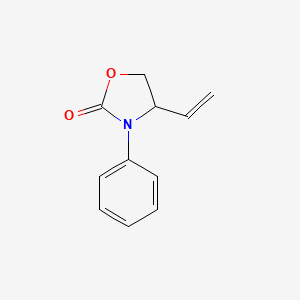
![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)
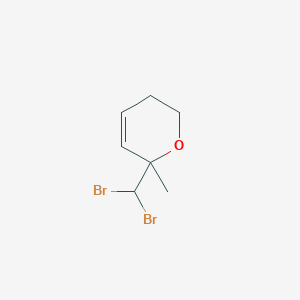
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
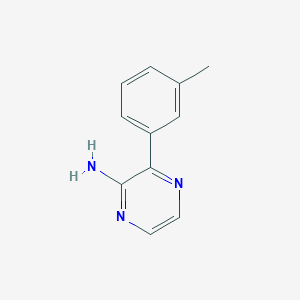
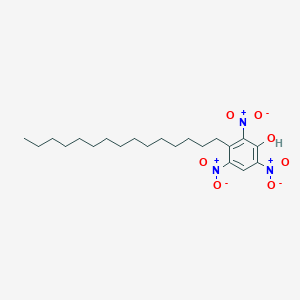
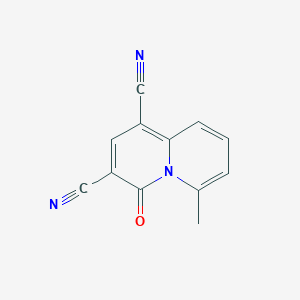
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
